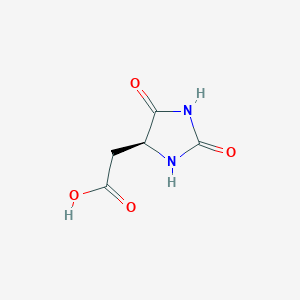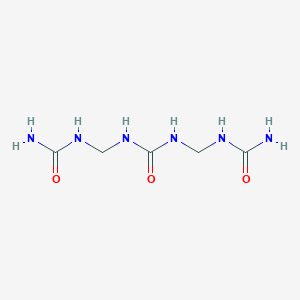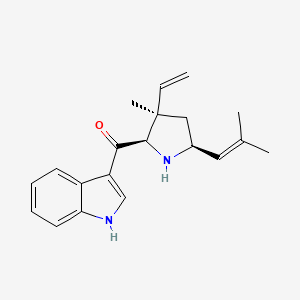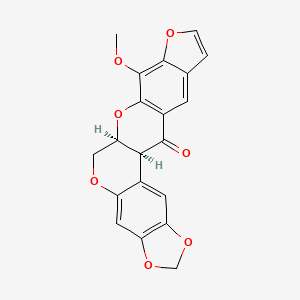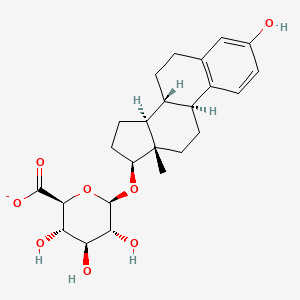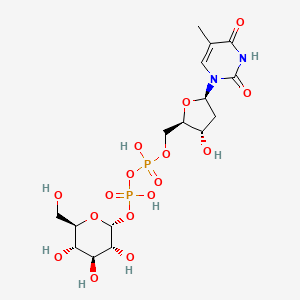
2-Propylmalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-propylmalic acid is a dicarboxylic acid that is malic acid (2-hydroxysuccinic acid) in which the hydrogen at position 2 is substituted by a propyl group. It is a dicarboxylic acid, a 3-hydroxy carboxylic acid and a 2-hydroxy carboxylic acid. It derives from a succinic acid.
Aplicaciones Científicas De Investigación
Extraction and Recovery in Industrial Processes
2-Propylmalic acid, closely related to propionic acid, plays a role in the extraction and recovery of carboxylic acids in industrial processes. Studies have explored the use of binary extractants and modifiers in the reactive extraction of propionic acid, which is crucial for its recovery from various sources like aqueous waste streams and fermentation broths. Such research contributes to the design of efficient extraction processes for carboxylic acids in chemical industries (Keshav et al., 2009).
Microbial Fermentation and Biochemical Production
2-Propylmalic acid is linked to propionic acid, which is produced through microbial fermentation. This acid finds applications in the food industry and is increasingly used in cosmetics, plastics, and pharmaceutical industries. Understanding the metabolic pathways for propionic acid production, including fermentative, biosynthetic, and amino acid catabolic pathways, is crucial for optimizing its biological production. This knowledge can lead to reduced purification costs and the entrance of biological propionate production into the market (Gonzalez-Garcia et al., 2017).
Pharmaceutical and Biopolymer Research
Research on polymalic acid (PMA), whose monomer includes L-malic acid, a variant of 2-propylmalic acid, reveals its significance in pharmaceutical applications. Studies on Aureobasidium pullulans, a strain that produces PMA, show promise for producing PMA and malic acid from xylose and lignocellulosic biomass hydrolysates, expanding its application in biopolymers and the food industry (Zou et al., 2016).
Metabolic and Genetic Research
2-Propylmalic acid is related to the study of metabolic disorders like propionic acidemia. Research on methylmalonic and propionic acidemias, disorders characterized by the accumulation of propionic acid, provides insight into the pathophysiology and management of these conditions. Such studies help in understanding the metabolic capabilities of the body and are instrumental in devising guidelines for the diagnosis and management of these rare diseases (Baumgartner et al., 2014).
Propiedades
Fórmula molecular |
C7H12O5 |
|---|---|
Peso molecular |
176.17 g/mol |
Nombre IUPAC |
2-hydroxy-2-propylbutanedioic acid |
InChI |
InChI=1S/C7H12O5/c1-2-3-7(12,6(10)11)4-5(8)9/h12H,2-4H2,1H3,(H,8,9)(H,10,11) |
Clave InChI |
KLURIVUFKOVPER-UHFFFAOYSA-N |
SMILES |
CCCC(CC(=O)O)(C(=O)O)O |
SMILES canónico |
CCCC(CC(=O)O)(C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



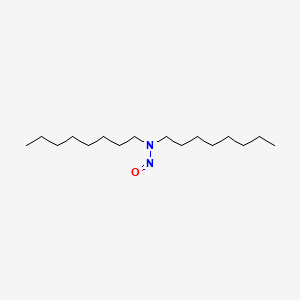

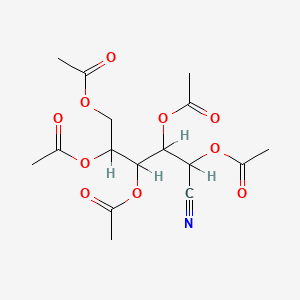
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)

